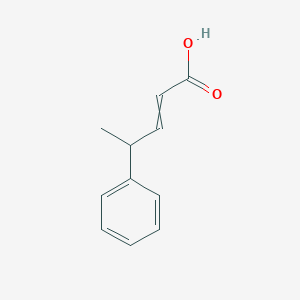

4-Phenylpent-2-enoic acid

Description

4-Phenylpent-2-enoic acid (CAS: 103986-66-9) is an α,β-unsaturated carboxylic acid with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . Its structure features a phenyl group at the C4 position and a conjugated double bond between C2 and C3, adjacent to the carboxylic acid moiety. This configuration confers unique reactivity, particularly in electrophilic addition and cyclization reactions. The compound’s stereochemistry (E-isomer) further influences its physicochemical properties, such as melting point, solubility, and lipophilicity.

Properties

IUPAC Name |

4-phenylpent-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEWSHYKEAWEMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697714 | |

| Record name | 4-Phenylpent-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103986-66-9 | |

| Record name | 4-Phenylpent-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylpent-2-enoic acid can be synthesized through various methods. One common approach involves the reaction of phenylacetic acid with acrolein in the presence of a base, followed by oxidation to form the desired product. The reaction conditions typically include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or water

Temperature: Room temperature to reflux

Another method involves the use of palladium-catalyzed coupling reactions, such as the Heck reaction, where phenylboronic acid reacts with 4-pentenoic acid under palladium catalysis to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalysts: Palladium or other transition metal catalysts

Reactants: Phenylacetic acid, acrolein, or phenylboronic acid

Purification: Crystallization or chromatography techniques

Chemical Reactions Analysis

Types of Reactions

4-Phenylpent-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid) under acidic conditions.

Major Products

Oxidation: Phenylpentanoic acid or phenylpentanone.

Reduction: 4-Phenylpentanoic acid.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-Phenylpent-2-enoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

2-Phenylpent-4-enoic Acid (CAS: 1575-70-8)

- Molecular Formula: C₁₁H₁₂O₂ (identical to 4-phenylpent-2-enoic acid).

- Key Differences :

- Double Bond Position : The double bond is between C4 and C5, distal to the carboxylic acid group.

- Phenyl Group Position : Located at C2 instead of C4.

- Synthesis routes for this compound report high yields (up to 100% in some methods), emphasizing its accessibility for industrial applications .

5-(4-Chlorophenyl)-3-phenylpent-2-enoic Acid (CAS: 1180676-32-7)

- Molecular Formula : C₁₇H₁₅ClO₂.

- Key Differences :

- Substituents : A chloro group on the para position of one phenyl ring and a second phenyl group at C3.

- Stereochemistry : Z-configuration at the C2 double bond.

- Impact: The electron-withdrawing chlorine enhances acidity compared to non-halogenated analogs.

4-Methyl-2,2-diphenylpent-4-enoic Acid (CAS: 25209-35-2)

- Molecular Formula : C₁₈H₁₈O₂.

- Key Differences :

- Branching : Methyl group at C4 and two phenyl groups at C2.

- Double Bond Position : At C4, isolated from the carboxylic acid.

- Impact: The diphenyl groups significantly increase lipophilicity (higher logP), making it less water-soluble than this compound. Steric bulk at C2 may hinder interactions in catalytic processes .

(2E)-2,4-Dimethylpent-2-enoic Acid (CAS: 3876-52-6)

- Molecular Formula : C₇H₁₂O₂.

- Key Differences: Shorter Chain: Five-carbon backbone vs. six-carbon in this compound. Substituents: Methyl groups at C2 and C4.

- Impact :

2-Acetamido-3-methylpent-4-enoic Acid (CAS: 152648-20-9)

- Molecular Formula: C₈H₁₃NO₃.

- Key Differences: Functional Groups: Acetamido group at C2 and a methyl group at C3. Double Bond Position: At C4, non-conjugated with the carboxylic acid.

- Impact: The acetamido group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Likely participates in peptide synthesis or enzymatic studies due to its amino acid-like structure .

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity Trends: The conjugation of the double bond with the carboxylic acid in this compound enhances its participation in cycloaddition and Michael addition reactions compared to analogs with isolated double bonds (e.g., 2-phenylpent-4-enoic acid) .

- Biological Relevance: Chlorinated derivatives like 5-(4-chlorophenyl)-3-phenylpent-2-enoic acid may exhibit enhanced bioactivity due to increased electrophilicity, though this requires further pharmacological validation .

Q & A

Q. What controls are essential when evaluating this compound’s anti-inflammatory activity in macrophage models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.